1-(1-Hidroxi-1-metiletil)ciclopentanol

Descripción general

Descripción

Cyclization of 1,6-heptadienes by α-hydroxy radicals

The study titled "Cyclization of 1,6-heptadienes by α-hydroxy radicals" explores the chemical behavior of α-hydroxy isopropyl radicals when they interact with 1,6-heptadienes. These radicals are generated through γ irradiation of 2-propanol or photolysis of 2-propanol in the presence of acetone. The reaction leads to the formation of a compound structurally related to 1-(1-Hydroxy-1-methylethyl)cyclopentanol, specifically a 1-methyl-2-(2-hydroxyethyl)-cyclopentane or its heterocyclic equivalent. The process favors the creation of the cis-disubstituted cyclopentane, indicating a preference in the stereochemistry of the resulting molecule .

Synthesis and SAR of 1,2-trans-(1-hydroxy-3-phenylprop-1-yl)cyclopentane carboxamide derivatives

In the paper "Synthesis and SAR of 1,2-trans-(1-hydroxy-3-phenylprop-1-yl)cyclopentane carboxamide derivatives, a new class of sodium channel blockers," researchers delve into the synthesis of novel cyclopentane-based compounds with a hydroxyl group similar to that in 1-(1-Hydroxy-1-methylethyl)cyclopentanol. These compounds were tested for their ability to inhibit the peripheral nerve sodium channel Na(V)1.7, with a focus on their potential off-target effects on the cardiac potassium channel hERG. The study found that the stereochemistry of the hydroxyl group and the nature of the substituents on the phenyl ring, such as fluorinated O-alkyl or alkyl groups, are crucial for the compounds' potency against Na(V)1.7. A leading compound demonstrated effectiveness in rat models for inflammatory and neuropathic pain, suggesting potential therapeutic applications .

Comprehensive Analysis of 1-(1-Hydroxy-1-methylethyl)cyclopentanol

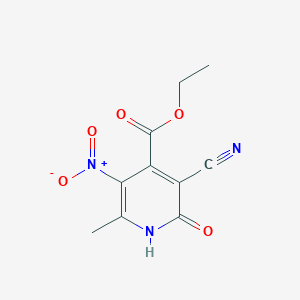

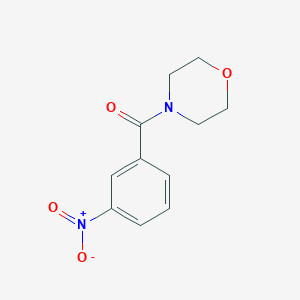

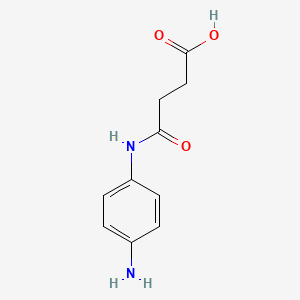

1-(1-Hydroxy-1-methylethyl)cyclopentanol is a compound that features a cyclopentane ring with a hydroxyl-substituted isopropyl group. This structure is closely related to the compounds studied in the provided papers, where the focus is on the synthesis and reactions involving similar cyclopentane derivatives.

Synthesis Analysis

The synthesis of related compounds involves the generation of α-hydroxy isopropyl radicals, which can be achieved through γ irradiation or photolysis of 2-propanol. These radicals add to 1,6-heptadienes to form cyclopentane derivatives . Additionally, the synthesis of cyclopentane-based sodium channel blockers involves careful consideration of the stereochemistry of the hydroxyl group and the substituents on the phenyl ring .

Molecular Structure Analysis

The molecular structure of 1-(1-Hydroxy-1-methylethyl)cyclopentanol includes a cyclopentane ring, which is a common motif in the compounds studied. The stereochemistry of the hydroxyl group and its position on the cyclopentane ring are critical for the biological activity of these molecules, as seen in the sodium channel blocker research .

Chemical Reactions Analysis

The chemical reactions involving the α-hydroxy isopropyl radicals and 1,6-heptadienes result in the formation of cyclopentane derivatives, with a preference for the cis-disubstituted form . This indicates that the reactions are stereoselective, which is an important consideration in the synthesis of pharmacologically active compounds.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 1-(1-Hydroxy-1-methylethyl)cyclopentanol are not detailed in the provided papers, the studies suggest that the presence of the hydroxyl group and its stereochemistry are significant for the compound's reactivity and potential biological activity . The physical properties such as solubility, melting point, and boiling point would be influenced by these structural features, as well as by the presence of other substituents on the cyclopentane ring.

Aplicaciones Científicas De Investigación

Intermediario Químico

El ciclopentanol, que incluye 1-(1-Hidroxi-1-metiletil)ciclopentanol, es un intermediario químico muy importante. Se ha utilizado ampliamente en la industria química .

Síntesis a partir del Ciclopenteno

El ciclopentanol se puede preparar a partir del ciclopenteno en dos pasos: una reacción inicial de adición-esterificación del ciclopenteno con ácido acético y la posterior reacción de transesterificación con metanol .

Análisis Termodinámico

Se ha realizado un análisis termodinámico de la síntesis de ciclopentanol a partir de ciclopenteno. Los resultados mostraron que tanto la reacción de adición-esterificación como la reacción de transesterificación fueron exotérmicas, los cambios de energía libre aumentaron con el aumento de la temperatura, lo que indicó que la baja temperatura era favorable para las reacciones en el rango de temperatura de 273.15 a 373.15 K .

Producción de Perfumes

El ciclopentanol se utiliza en la producción de perfumes . Puede actuar como solvente para diversos compuestos de perfume, mejorando su estabilidad y longevidad.

Aplicaciones Medicinales

El ciclopentanol se utiliza como solvente para medicamentos . Puede ayudar en la formulación de varios productos farmacéuticos, mejorando su eficacia y vida útil.

Industria de los Tintes

El ciclopentanol se utiliza en la producción de tintes . Puede ayudar en la formulación de diversos colorantes, mejorando su intensidad y durabilidad.

Impacto Ambiental

El principal proceso de producción de ciclopentanol era la hidroconversión de ciclopentanona, y la ciclopentanona se producía por descarboxilación de ácido adípico a alta temperatura; sin embargo, el desarrollo de este proceso se vio limitado debido a la formación de una gran cantidad de contaminantes .

Estudios Moleculares

El ciclopentanol, incluyendo this compound, se utiliza a menudo en estudios moleculares debido a su estructura y propiedades únicas . Puede proporcionar información valiosa sobre el comportamiento de compuestos orgánicos similares.

Propiedades

IUPAC Name |

1-(2-hydroxypropan-2-yl)cyclopentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-7(2,9)8(10)5-3-4-6-8/h9-10H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMPFIPJASXNDQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1(CCCC1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20295491 | |

| Record name | 1-(2-hydroxypropan-2-yl)cyclopentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20295491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5607-45-4, 56517-33-0 | |

| Record name | NSC102317 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102317 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2-hydroxypropan-2-yl)cyclopentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20295491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

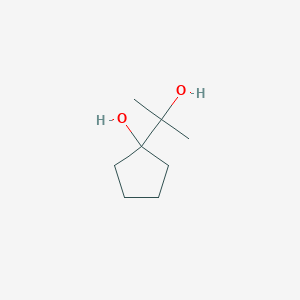

Q1: Why was 1-(1-Hydroxy-1-methylethyl)cyclopentanol included in this research study on hydrogen bonding in vicinal diols?

A1: The research focused on understanding weak hydrogen bonding interactions between alcohol groups using vicinal diols as model compounds. 1-(1-Hydroxy-1-methylethyl)cyclopentanol, with its two adjacent hydroxyl groups, fits the criteria of a vicinal diol. The researchers were particularly interested in predicting spectral signatures (specifically OH stretching frequencies) which are sensitive to these weak interactions. [] Including this compound, along with a diverse set of other vicinal diols, allowed the researchers to test and refine their computational models for predicting hydrogen bonding effects in complex molecules. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[1-(furan-2-yl)ethylidene]hydrazine-1-carboxylate](/img/structure/B1296117.png)